![molecular formula C17H28N2OSi B1593286 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 944936-26-9](/img/structure/B1593286.png)

4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

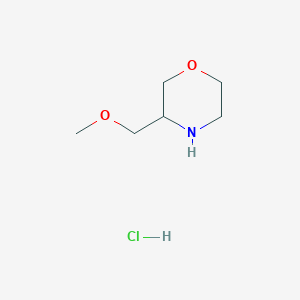

4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C17H28N2OSi . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is 304.50 . The SMILES string representation of its structure is COc1ccnc2n(ccc12)SiC)(C©C)C©C .Physical And Chemical Properties Analysis

4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a solid substance . Its empirical formula is C17H28N2OSi , and its molecular weight is 304.50 .Applications De Recherche Scientifique

Enantioselective Synthesis

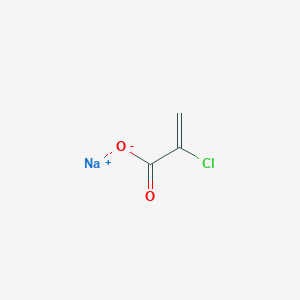

The compound has been instrumental in enantioselective synthesis processes. For example, it has been used in the preparation of enantiomerically pure pyrrolidine derivatives through electrochemical oxidative decarboxylation and subsequent reaction with nucleophiles in the presence of titanium tetrachloride. This method demonstrates the compound's utility in generating structurally complex and stereochemically defined organic molecules, which are essential for drug development and synthesis of biologically active compounds (Renaud & Seebach, 1986).

Formation of Heterocyclic Compounds

In another study, the compound facilitated the addition of indolyl and pyrrolyl Grignard reagents to 1-acylpyridinium salts, leading to 1-acyl-2-heteroaryl-2,3-dihydro-4-pyridones. This process exemplifies its application in creating heterocyclic compounds that are significant in pharmaceuticals and agrochemicals, showcasing the diversity of molecular frameworks that can be accessed using this intermediate (Kuethe & Comins, 2004).

Synthesis of Pyrrolin-2-ones

Furthermore, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol, using derivatives of this compound, yielded 5-methoxylated 3-pyrrolin-2-ones. These adducts are crucial for the development of agrochemical and medicinal compounds, indicating the compound's role in facilitating transformations that lead to bioactive molecules (Ghelfi et al., 2003).

Photophysical Studies

The compound also finds applications in photophysical studies. For instance, derivatives of pyrrolo[2,3-b]pyridine have been investigated for their fluorescent properties and potential uses in physiological applications. The study of these compounds aids in understanding their electronic nature and photostability, which is critical for designing fluorescent probes and materials (Bashmakova et al., 2021).

Pyrrolidine Derivatives as Drug Precursors

Additionally, the compound's derivatives have been utilized in the synthesis of pyrrolidine-based drug precursors, highlighting its significance in the development of therapeutic agents. The structural diversity and complexity achievable with this intermediate underscore its utility in medicinal chemistry, providing a pathway to novel pharmacophores (Heindl, Hübner, & Gmeiner, 2003).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, indicating that it is harmful if swallowed . The safety information suggests that it should be stored in a place classified as Storage Class Code 11, which refers to Combustible Solids .

Propriétés

IUPAC Name |

(4-methoxypyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-11-9-15-16(20-7)8-10-18-17(15)19/h8-14H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLDEWVIIULVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640138 | |

| Record name | 4-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

944936-26-9 | |

| Record name | 4-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B1593226.png)